3-(Bromomethyl)-2-chlorobenzonitrile
Description
3-(Bromomethyl)-2-chlorobenzonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol. The compound features a bromomethyl (-CH₂Br) group at the 3-position, a chlorine atom at the 2-position, and a nitrile (-CN) group at the 1-position on the benzene ring. This substitution pattern confers unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H5BrClN |
|---|---|
Molecular Weight |
230.49 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chlorobenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 |
InChI Key |
TWMGRMYPKAQCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Intermediate in Synthetic Pathways
- 3-(Bromomethyl)-2-chlorobenzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions where the bromomethyl group can be replaced by amines or thiols, leading to a range of substituted benzonitriles.
Reactivity Profile
- The compound's halogen substituents significantly influence its reactivity. For instance, it can participate in:
- Nucleophilic Substitution Reactions : The bromomethyl group is particularly reactive towards nucleophiles such as sodium azide and potassium thiocyanate.
- Oxidation Reactions : It can be oxidized to yield corresponding aldehydes or carboxylic acids using reagents like potassium permanganate.
- Reduction Reactions : The nitrile group can be reduced to primary amines using lithium aluminum hydride.
Pharmaceutical Applications
Drug Development
- The compound is investigated for its potential use in developing pharmaceutical agents, particularly those with antimicrobial or anticancer properties. Its structural features allow it to serve as a scaffold for synthesizing biologically active compounds .
Biological Activity
- Preliminary studies suggest that derivatives of this compound exhibit significant biological activity. For instance, compounds synthesized from it have shown promising results in antibacterial and antifungal assays . This positions the compound as a candidate for further exploration in drug design.
Material Science
Polymer Synthesis
- In materials science, this compound is utilized in the synthesis of polymers with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance material characteristics such as thermal stability or mechanical strength .
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 3-(Bromomethyl)-2-chlorobenzonitrile, highlighting differences in substituents and properties:
Physical and Spectroscopic Properties
- IR Spectroscopy : The nitrile group’s characteristic stretch (~2230 cm⁻¹) is consistent across analogues, as seen in 5-Bromo-3-chloro-4-hydroxy-2-methylbenzonitrile . Bromomethyl and chloro substituents may introduce additional peaks in the 600–800 cm⁻¹ range (C-Br and C-Cl stretches).
- Melting Points : Hydroxy-containing derivatives (e.g., 5-Bromo-3-chloro-4-hydroxy-2-methylbenzonitrile) exhibit higher melting points (~166–169°C) due to intermolecular hydrogen bonding, whereas alkylated or halogenated derivatives (e.g., this compound) are likely liquids or low-melting solids .
Q & A
Q. Basic
- ¹H NMR : The bromomethyl (-CH₂Br) group typically appears as a singlet or doublet near δ 4.3–4.7 ppm, while aromatic protons adjacent to electron-withdrawing groups (Cl, CN) resonate downfield (δ 7.5–8.0 ppm). Splitting patterns (e.g., doublets for para-substituted protons) help confirm substitution positions .
- ¹³C NMR : The nitrile carbon (C≡N) appears near δ 115–117 ppm, while the bromomethyl carbon (C-Br) is observed at δ 30–35 ppm .
- IR : A sharp C≡N stretch at ~2220–2240 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ confirm functional groups .
How do the positions of bromomethyl and chloro substituents influence intermolecular interactions and crystalline packing?
Advanced
The bromomethyl and chloro groups create dipole-dipole and halogen-bonding interactions that dictate molecular packing. In chlorobenzonitrile analogs, CN···Cl interactions stabilize crystal lattices, with weaker interactions observed in ortho-substituted derivatives (e.g., 2-chlorobenzonitrile) due to steric hindrance . For this compound, the bulky bromomethyl group may disrupt pseudosymmetry, leading to entropic penalties during crystallization. Differential Scanning Calorimetry (DSC) and X-ray crystallography are critical for analyzing polymorphism and lattice stability .
What thermodynamic methods are suitable for studying the stability and phase transitions of this compound?
Q. Advanced
- Knudsen Effusion : Measures vapor pressure to determine sublimation enthalpies, reflecting intermolecular interaction strength .
- Combustion Calorimetry : Quantifies standard molar enthalpies of formation in the gaseous phase, useful for comparing stability with isomers .
- DSC : Identifies polymorphic transitions (e.g., solid-solid phase changes) and melting points. For example, 4-chlorobenzonitrile exhibits two polymorphs with distinct melting profiles .
What are the key physical properties (melting point, boiling point) critical for purification and handling?
Q. Basic
- Melting Point : 67–68°C (similar to 4-bromo-2-chlorobenzonitrile) .
- Boiling Point : 142–143°C under reduced pressure .
These properties guide recrystallization (using solvents like hexane/ethyl acetate) and distillation protocols. Low thermal stability requires storage below 4°C to prevent decomposition .
How does pseudosymmetry in the molecular structure affect the entropic properties and crystallization behavior?
Q. Basic
- Byproducts : Over-bromination (e.g., dibrominated analogs) or regioisomers (e.g., 4-bromomethyl-2-chlorobenzonitrile) may form.
- Separation : Column chromatography (silica gel, hexane/EtOAc gradient) or fractional crystallization isolates the target compound. Analytical HPLC with UV detection (λ = 254 nm) monitors purity .
How can computational methods predict the compound's stability and reactivity?
Q. Advanced
- Ab Initio Calculations : High-level methods like G3MP2B3 estimate gas-phase enthalpies of formation, correlating with experimental data .
- DFT Studies : Model reaction pathways (e.g., bromomethylation energetics) and transition states to optimize synthetic conditions.
- Molecular Dynamics (MD) : Simulate crystallization kinetics, predicting polymorph dominance under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
